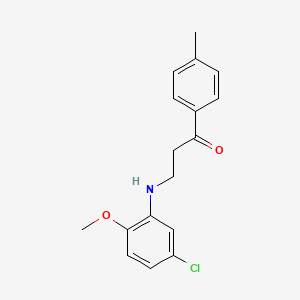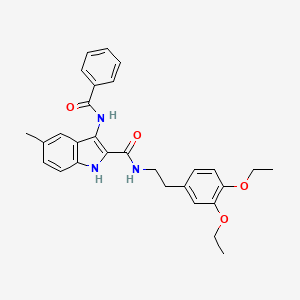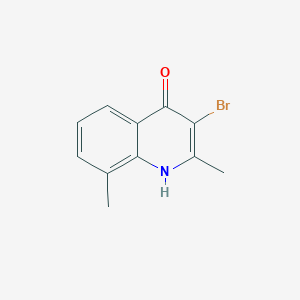![molecular formula C15H13ClFNOS B2568725 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 426227-43-2](/img/structure/B2568725.png)
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C15H13ClFNOS and a molecular weight of 309.78 . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide can be analyzed using various spectroscopic techniques. The compound has an average mass of 309.786 Da and a monoisotopic mass of 309.039032 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide include a molecular formula of C15H13ClFNOS and a molecular weight of 309.78 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds, especially those with potential applications in treating diseases like Alzheimer's, have been a focal point of research. A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the chemical's versatility in drug development (Rehman et al., 2018).
Advanced Material Development
Research on the development of advanced materials has utilized compounds with similar structures for the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, indicating potential applications in optoelectronic devices. These materials offer good thermomechanical stabilities, underscoring the compound's utility in creating high-performance polymers (Tapaswi et al., 2015).
Antimicrobial and Anti-inflammatory Applications
The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities. For instance, sulfanilamide derivatives have undergone synthesis and characterization, revealing insights into their potential antibacterial and antifungal applications, although the results indicated a lack of significant activity in some cases (Lahtinen et al., 2014). Moreover, novel 4(3H)-quinazolinone derivatives, including those with 3-(4-chlorophenyl or 4-fluorophenyl) groups, were synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating the broader pharmaceutical potential of related compounds (Farag et al., 2012).
Fuel Cell Technology
The development of sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications illustrates the compound's utility in energy technologies. These materials exhibited high proton conductivity and mechanical properties, making them promising candidates for fuel-cell membranes (Bae et al., 2009).
Direcciones Futuras
The future directions for research on 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the diverse biological activities of similar compounds, this compound may also have potential applications in various fields such as medicine and agriculture .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-1-7-14(8-2-11)20-10-9-15(19)18-13-5-3-12(17)4-6-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKUVYFVUMWBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)
![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)


![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)